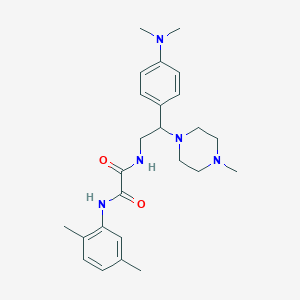![molecular formula C14H21N3O B2406609 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide CAS No. 92992-42-2](/img/structure/B2406609.png)
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C14H21N3O . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring carries an ethyl substituent .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 247.34 .Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
The compound has been synthesized and evaluated for neuroleptic activities. For example, a study by Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines, including similar compounds, for potential neuroleptic properties. They found a significant correlation between structure and activity, demonstrating potential in treating psychosis (Iwanami et al., 1981).
Synthesis for Radiopharmaceutical Applications
In radiopharmaceuticals, a study by Bobeldijk et al. (1990) described the synthesis of similar benzamide compounds, like (S)-2-Hydroxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, as precursors for radioiodinated compounds used in medical imaging (Bobeldijk et al., 1990).
Antipsychotic Agent Development
Högberg et al. (1990) reported the synthesis of a series of 5-substituted benzamides, including compounds structurally similar to 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide. These compounds were found to be potent inhibitors in neuropharmacological studies, indicating their relevance in developing antipsychotic agents (Högberg et al., 1990).
Antibacterial Activity
A study conducted by Adam et al. (2016) on a structurally similar compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrated its antibacterial properties against both gram-positive and gram-negative bacteria, highlighting potential applications in developing new antibacterial agents (Adam et al., 2016).
Development of TACE Inhibitors
Research by Ott et al. (2008) explored derivatives of benzamides as inhibitors of TNF-alpha Converting Enzyme (TACE), crucial in inflammatory responses. This indicates the potential application of similar compounds in treating inflammatory diseases (Ott et al., 2008).
Colorimetric Sensing of Anions
Younes et al. (2020) synthesized a series of benzamide derivatives, showcasing one compound's ability to exhibit a color change in response to fluoride anions. This indicates applications in developing colorimetric sensors for anions (Younes et al., 2020).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, showing their efficacy in cardiac electrophysiological assays, indicating potential applications in developing new cardiac medications (Morgan et al., 1990).
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
The compound affects the pathways associated with Bcr-Abl and HDAC1 . The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, while the inhibition of HDAC1 can lead to changes in gene expression. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight of 24734 and predicted boiling point of 435.9±20.0 °C suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against Bcr-Abl and HDAC1 . In cellular assays, the compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .
Eigenschaften
IUPAC Name |
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYMPJDJOWNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)


![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)
![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
